molecular formula C11H13NO3 B126316 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid CAS No. 42075-29-6

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

Cat. No.: B126316
CAS No.: 42075-29-6
M. Wt: 207.23 g/mol
InChI Key: LTGZRJJFPDCBAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bemarinone hydrochloride involves the preparation of isoquinolin-3-ol derivatives. A general synthetic route includes the cyclization of 2-aminoacetophenones with potassium cyanate in acetic acid. Modifications at the 4-position of the quinazoline nucleus are achieved by forming intermediate N1-acyl-N3-phenylurea from substituted phenyl isocyanate and appropriate carboxamide .

Industrial Production Methods

Industrial production methods for bemarinone hydrochloride are not extensively documented in the literature. the synthesis typically involves standard organic synthesis techniques, including cyclization reactions and modifications of the quinazoline nucleus.

Chemical Reactions Analysis

Types of Reactions

Bemarinone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various isoquinolin-3-ol derivatives and substituted quinazolinones, which exhibit cardiotonic activity .

Scientific Research Applications

Mechanism of Action

Bemarinone hydrochloride exerts its effects by inhibiting phosphoric diester hydrolases, specifically targeting cyclic nucleotide phosphodiesterase fraction III (PDE-III). This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, resulting in enhanced cardiac contractility and positive inotropic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bemarinone hydrochloride is unique due to its specific structural modifications, which enhance its cardiotonic activity compared to other similar compounds. The presence of isoquinolin-3-ol derivatives and substituted quinazolinones contributes to its distinct pharmacological profile .

Properties

IUPAC Name

4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGZRJJFPDCBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450084
Record name 4-(4-AMINOPHENYL)-3-METHYL-4-OXOBUTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42075-29-6
Record name 4-(4-AMINOPHENYL)-3-METHYL-4-OXOBUTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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